

BI 01383298 Efficacy Profile: Human vs. Mouse NaCT

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Compound Focus: **BI 01383298**

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Property	Human NaCT	Mouse NaCT	Experimental Context & Notes
Inhibition IC ₅₀	~100 nM [1]	No effect [1]	Represents the highest potency among known NaCT inhibitors [1].
Inhibition Mode	Irreversible and non-competitive [1]	Not applicable	First known irreversible inhibitor for this transporter [1].
Species Selectivity	Highly sensitive [1]	Not inhibited [1]	The inhibitor is selective for human NaCT [1].
Functional Consequence	Decreased HepG2 cell proliferation [1]	Not observed [1]	Effect shown in constitutively expressing human liver cells [1].

Detailed Experimental Protocols

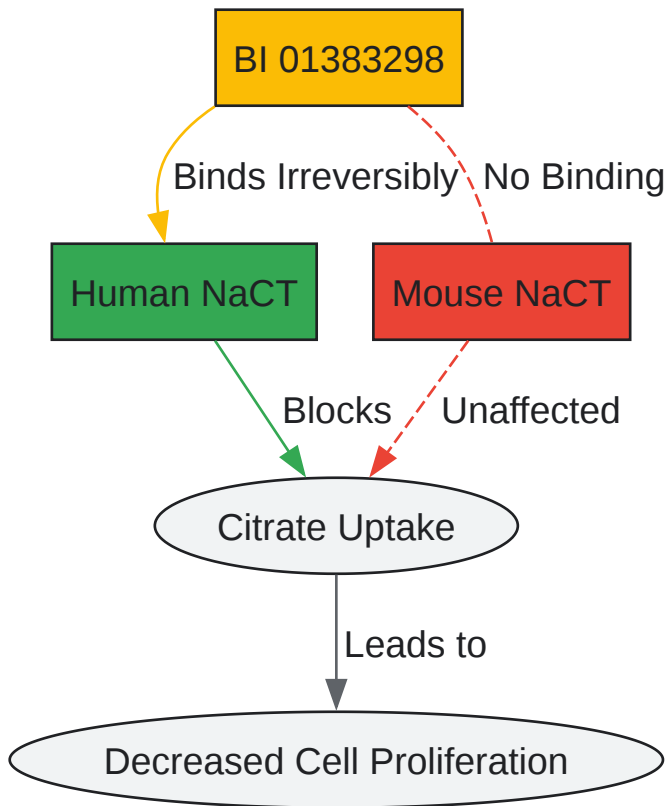
The key findings on **BI 01383298** were generated using standard cellular and molecular biology techniques. Here are the methodologies for the main experiments cited.

- **Cell Culture and Transfection** [1]

- **Cell Lines:** Human hepatocellular carcinoma cells (HepG2) and human embryonic kidney cells (HEK293FT) were used.
 - **Culture Conditions:** HepG2 cells were maintained in high-glucose DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids. HEK293FT cells were cultured in high-glucose DMEM with 10% FBS and 1% penicillin/streptomycin.
 - **Ectopic Expression:** HEK293FT cells were transiently transfected with plasmids containing human *SLC13A5* or mouse *Slc13a5* cDNA using a lipofectamine-3000-based system.
- **Radiolabeled Citrate Uptake Assay [1]**
 - **Measurement:** Uptake of [¹⁴C]-citrate was measured in both HepG2 cells (which constitutively express NaCT) and HEK293FT cells ectopically expressing human or mouse NaCT.
 - **Inhibition Assay:** Cells were exposed to **BI 01383298** to inhibit citrate uptake. The concentration required for half-maximal inhibition (IC₅₀) was determined to be approximately 100 nM for human NaCT. The inhibitor showed no effect on mouse NaCT-mediated citrate uptake.
 - **Molecular Modeling and Docking [1]**
 - **Template:** The 3D structures of human and mouse NaCT were modeled using the crystal structure of a humanized variant of **VcINDY** (a bacterial dicarboxylate transporter) as a template.
 - **Analysis:** Docking studies were performed to identify the specific amino acid residues that interact with citrate and **BI 01383298**. This analysis provided a structural basis for the inhibitor's high affinity for human NaCT and its lack of effect on the mouse transporter.

Mechanism and Species Specificity Visualization

The diagram below illustrates the proposed mechanism of action for **BI 01383298** and the basis for its species-specific efficacy, based on molecular modeling and docking studies [1].



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Why Species Specificity Matters in Drug Development

The stark difference in **BI 01383298**'s effect on human versus mouse NaCT is a critical consideration for therapeutic development.

- **Paradoxical Effects of NaCT Deficiency:** In mice, deletion of the *Slc13a5* gene protects against obesity and diabetes [2] [3]. In humans, however, loss-of-function mutations in *SLC13A5* cause a severe neurological disorder called EIEE25/DEE25 (early infantile epileptic encephalopathy) [2] [3].
- **Separating Benefits from Risks:** This suggests that systemically inhibiting NaCT could have metabolic benefits but severe neurological side effects. The species specificity of **BI 01383298** means that standard mouse models cannot be used to predict its efficacy or safety in humans [1] [2].
- **Therapeutic Strategy:** A promising theoretical approach is to develop NaCT inhibitors that work only in the liver and cannot cross the blood-brain barrier, thus harnessing the metabolic benefits without the neurological risks [2] [3].

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References

1. Functional analysis of a species-specific inhibitor selective ... [pmc.ncbi.nlm.nih.gov]
2. Consequences of NaCT/SLC13A5/mINDY deficiency [sciencedirect.com]
3. Consequences of NaCT/SLC13A5/mINDY deficiency [pmc.ncbi.nlm.nih.gov]

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